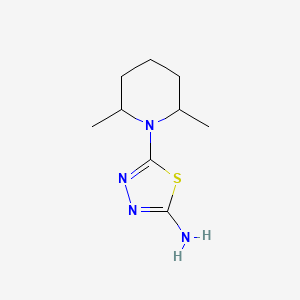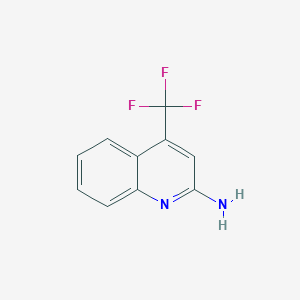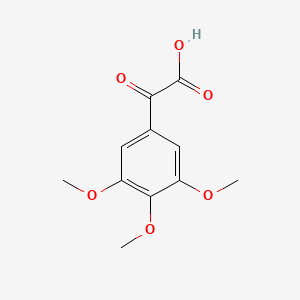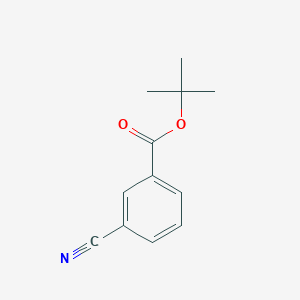
Tert-butyl 3-cyanobenzoate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Methods of Application: The compound is used as a reagent in various chemical reactions, where its tert-butyl group’s steric hindrance can influence reaction pathways .
Results and Outcomes: The use of tert-butyl 3-cyanobenzoate has been shown to affect reaction selectivity and yields due to the unique reactivity pattern of the tert-butyl group .
Methods of Application: Research involves using UV–Vis–NIR transient absorption spectroscopy and time-resolved fluorescence experiments to study the photophysical properties .
Results and Outcomes: Findings suggest that the tert-butyl substituents have a minor influence on photophysics, slightly increasing the Stokes shift, which is crucial for interpreting carbazole relaxation in complex environments .
Methods of Application: Biological studies focus on understanding the role of the tert-butyl group within natural processes and its implications for synthetic biology .
Results and Outcomes: Research has highlighted the tert-butyl group’s unique reactivity pattern, which can be leveraged in biocatalytic processes .
Methods of Application: The compound is incorporated into molecular units for devices, utilizing its structural advantages for easy functionalization and linkage .
Results and Outcomes: Studies have provided important information for the design of optoelectronic devices, with the tert-butyl group affecting material properties like emission and energy transfer .
Methods of Application: Research involves tracing the incorporation of the tert-butyl group into complex molecules and understanding its influence on biosynthetic routes .
Results and Outcomes: The compound has been found to participate in the formation of secondary metabolites, with potential applications in pharmaceuticals and nutraceuticals .
Methods of Application: The compound is used in enzymatic reactions to study the effects of the tert-butyl group on reaction kinetics and enzyme specificity .
Results and Outcomes: Findings indicate that the tert-butyl group can be used to modulate reaction conditions and improve the efficiency of biocatalytic processes .
Methods of Application: The compound is involved in the preparation of gold-based nanozymes, which are synthesized using carbon dots as reducing agents and stabilizers .
Results and Outcomes: The nanozymes exhibit multienzyme-like activities, including peroxidase, catalase, and superoxide dismutase, which are valuable for biochemical detection and environmental management .
Methods of Application: The compound is catalyzed by AuNPs/Cu,I nanozyme to produce substances that result in a significant Raman enhancement effect, useful for sensitive detection methods .
Results and Outcomes: The system shows a good linear range from 0.11 to 10 mg L−1 for tert-butyl hydroquinone, indicating its potential for flexible and controllable design in SERS applications .
Methods of Application: The compound is used in various catalytic processes, where its structural features are leveraged to affect the reaction mechanisms .
Results and Outcomes: Studies have shown that tert-butyl 3-cyanobenzoate can enhance the efficiency of catalytic reactions, providing a pathway for the development of new catalysts .
Methods of Application: The compound is used as a solvent or co-solvent in specialized applications, where its properties can influence the overall solvent characteristics .
Results and Outcomes: Research indicates that the tert-butyl group can modify solvent polarity and reactivity, which is crucial for optimizing reaction conditions .
Methods of Application: The compound is incorporated into polymers and composites, where its tert-butyl group can impact material flexibility and stability .
Results and Outcomes: The use of tert-butyl 3-cyanobenzoate in materials has led to the creation of products with improved mechanical and thermal properties .
Methods of Application: The compound is analyzed for its environmental impact, particularly in terms of its breakdown products and interaction with ecological systems .
Results and Outcomes: Findings suggest that tert-butyl 3-cyanobenzoate and its derivatives can be effectively managed in environmental settings, with potential applications in green chemistry .
Methods of Application: The compound is incorporated into drug formulations or delivery vehicles, such as liposomes or polymeric nanoparticles, to improve drug solubility and targeted delivery .
Results and Outcomes: Studies have shown that the inclusion of “Tert-butyl 3-cyanobenzoate” can lead to more stable drug formulations and controlled release profiles, which is beneficial for various therapeutic applications .
Methods of Application: The compound is used in conjunction with light exposure to produce reactive oxygen species that can selectively destroy cancer cells .
Results and Outcomes: Research indicates that “Tert-butyl 3-cyanobenzoate” derivatives can effectively generate cytotoxic species upon light activation, offering a promising approach for cancer treatment .
Methods of Application: The compound is used as a monomer or comonomer in polymerization reactions to create polymers with desired characteristics .
Results and Outcomes: The resulting polymers exhibit enhanced properties such as increased thermal stability and mechanical strength, making them suitable for industrial applications .
Methods of Application: The compound is used to calibrate instruments or as a reactant in assays to detect and quantify other substances .
Results and Outcomes: The use of “Tert-butyl 3-cyanobenzoate” has improved the accuracy and sensitivity of analytical methods, facilitating the detection of trace amounts of analytes .
Methods of Application: The compound is studied for its ability to interact with and break down environmental contaminants, either chemically or biologically .
Results and Outcomes: Findings suggest that “Tert-butyl 3-cyanobenzoate” can be effective in reducing the levels of certain pollutants, contributing to cleaner and safer environments .
Methods of Application: The compound is used in the preparation of quantum dots, influencing their size, shape, and electronic properties .
Results and Outcomes: The synthesized quantum dots have shown promising applications in areas such as photovoltaics, LEDs, and bioimaging due to their tunable properties .
Eigenschaften
IUPAC Name |
tert-butyl 3-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCIDWNCPZKTCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457588 | |
| Record name | 3-cyano-benzoic acid tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-cyanobenzoate | |
CAS RN |
383185-76-0 | |
| Record name | 3-cyano-benzoic acid tert-butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30457588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

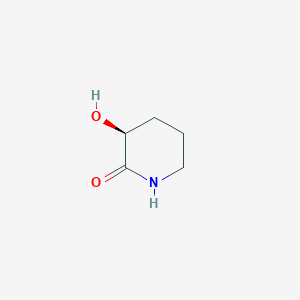

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1312142.png)
![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)
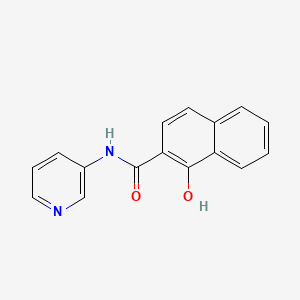
![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)


![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)
![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)
